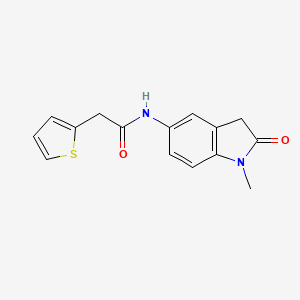![molecular formula C19H17N3O3S B2873130 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide CAS No. 2034586-55-3](/img/structure/B2873130.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide in targeting topoisomerase I, showing potent anticancer activity. For instance, compounds exhibiting similar structural features have been evaluated for their cytotoxicity and topoisomerase I-targeting activity, revealing significant potential in cancer therapy through the regression of tumor growth in vivo (Alexander L. Ruchelman et al., 2003).
Photophysical and Photochemical Properties
Compounds with similar structural motifs have been studied for their charge-transfer chromophores, displaying efficient intramolecular charge-transfer interactions. These interactions are crucial for applications in optoelectronic devices and sensors, indicating the potential use of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide in developing new materials with tailored electronic properties (Songhua Chen et al., 2011).
Catalytic Applications
The compound's structural framework has shown relevance in catalysis, specifically in the hydration of organonitriles. Studies on related compounds suggest that the presence of naphthyridine-functionalized N-heterocyclic carbene could enhance catalytic efficiency in organic transformations, pointing towards the potential catalytic utility of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide (P. Daw et al., 2012).
Fluorescence and Sensing Applications
Related compounds have been explored for their fluorescence properties and potential as DNA sensors. The specific electronic structure of such compounds facilitates interactions with biological molecules, enabling their use in bioimaging and molecular sensing applications (K. Okuma et al., 2017).
Antioxidant and Anticancer Activities
Further research into structurally related compounds has revealed potent antioxidant properties and the ability to induce apoptosis in cancer cells, suggesting the potential of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide in developing novel therapeutic agents (D. Sunil et al., 2010).
Mechanism of Action
Mode of Action
Similar compounds have been shown to behave as n-type dopants for n-channel organic thin film transistors (otfts) . This suggests that the compound may interact with its targets by donating electrons, altering the electrical properties of the system.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the potential biological activities of similar compounds , it can be hypothesized that the compound may have a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action.
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-21-17-11-10-14(12-18(17)22(2)26(21,24)25)20-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRQRRBSUINJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)


![1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2873056.png)
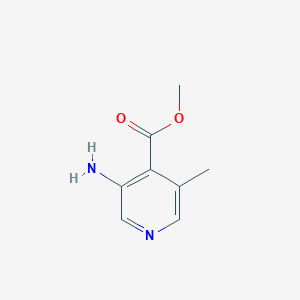

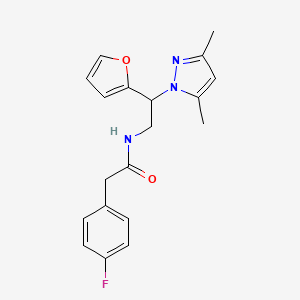
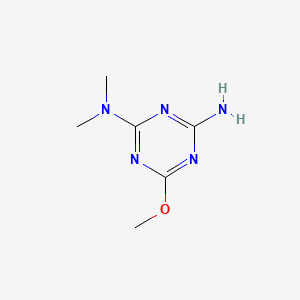
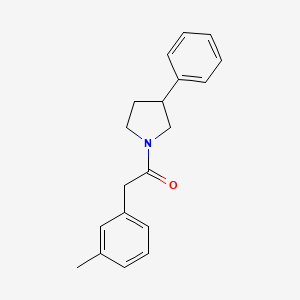
![N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2873063.png)
![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)
